1-amino-3,4-dihydro-2(1H)-Quinolinone

Monoamine Oxidase Enzyme Kinetics Reversible Inhibition

1-Amino-3,4-dihydro-2(1H)-quinolinone (CAS 60230-78-6) is a bicyclic heterocycle belonging to the 3,4-dihydro-2(1H)-quinolinone family, characterized by a primary amine substituent at the N1 position and a molecular formula of C₉H₁₀N₂O. Its principal documented bioactivity is as a selective, reversible, and competitive inhibitor of monoamine oxidase B (MAO-B), with an experimentally determined IC₅₀ value of 0.06 mM against rat liver MAO-B.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13914725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3,4-dihydro-2(1H)-Quinolinone
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C2=CC=CC=C21)N
InChIInChI=1S/C9H10N2O/c10-11-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2
InChIKeySGGADOMMOOORTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3,4-dihydro-2(1H)-quinolinone: Core Properties and Selection Rationale for MAO-B Research


1-Amino-3,4-dihydro-2(1H)-quinolinone (CAS 60230-78-6) is a bicyclic heterocycle belonging to the 3,4-dihydro-2(1H)-quinolinone family, characterized by a primary amine substituent at the N1 position and a molecular formula of C₉H₁₀N₂O . Its principal documented bioactivity is as a selective, reversible, and competitive inhibitor of monoamine oxidase B (MAO-B), with an experimentally determined IC₅₀ value of 0.06 mM against rat liver MAO-B [1][2]. This compound serves as a critical unsubstituted baseline scaffold for understanding structure–activity relationships (SAR) in the quinolinone class, where C6 and C7 derivatization can modulate potency by more than four orders of magnitude [3][4].

Why 1-Amino-3,4-dihydro-2(1H)-quinolinone Cannot Be Interchanged with Other Quinolinone Analogs


Substituting 1-amino-3,4-dihydro-2(1H)-quinolinone with a positional isomer, an N-substituted derivative, or a C6/C7-functionalized analog will fundamentally alter both the mechanism of enzyme inhibition and the biological target engaged. The N1 amino substituent confers competitive, reversible MAO-B inhibition, whereas N-substitution with a benzylidene group (compound QB) converts the mechanism to non-competitive and irreversible inhibition [1]. Relocating the amino group from N1 to C3 abolishes MAO-B activity entirely and redirects target engagement to kynurenine amino transferase II (KAT II), as demonstrated by the 3-amino analog PF-04859989 [2]. Furthermore, while C7-substituted quinolinones achieve picomolar-range MAO-B potency (IC₅₀ = 2.9 nM), they lose the mechanistic simplicity and synthetic accessibility of the unsubstituted N1-amino core, making them unsuitable as baseline SAR probes [3]. These divergent pharmacological profiles mean that generic substitution within the quinolinone class without explicit mechanistic verification will yield irreproducible results.

Quantitative Differentiation of 1-Amino-3,4-dihydro-2(1H)-quinolinone: Head-to-Head and Cross-Study Comparisons


Mechanism of MAO-B Inhibition: Competitive Reversible vs. Non-Competitive Irreversible Binding

In a direct comparative study of four 3,4-dihydroquinolin-(1H)-2-one derivatives, compound Q (1-amino-3,4-dihydro-2(1H)-quinolinone) was shown to inhibit rat liver MAO-B competitively and reversibly, while the N-substituted analog QB (1-(benzylideneamino)-3,4-dihydroquinolin-2(1H)-one) and unrelated compounds PCN and MG inhibited MAO-B non-competitively and irreversibly [1]. This mechanistic dichotomy was established through kinetic analysis under identical assay conditions (37°C, no preincubation). The competitive, reversible mechanism suggests that 1-amino-3,4-dihydro-2(1H)-quinolinone interacts directly with the active site channel of MAO-B, whereas the bulkier N-substituted analogs bind to a distinct hydrophobic region outside the active site [1].

Monoamine Oxidase Enzyme Kinetics Reversible Inhibition

MAO-B Inhibitory Potency: Quantitative Comparison with Pargyline and N-Substituted Analog QB

The IC₅₀ of 1-amino-3,4-dihydro-2(1H)-quinolinone for inhibition of rat liver MAO-B was determined to be 0.06 mM under standardized assay conditions (37°C, no preincubation) [1][2]. In the same experimental system, the reference irreversible inhibitor pargyline exhibited an IC₅₀ of 0.00272 mM (approximately 22-fold more potent), while the N-substituted derivative QB showed an IC₅₀ of 0.066 mM (approximately equivalent to the target compound) [1]. This demonstrates that the N1-amino compound possesses measurable MAO-B inhibitory activity that, while modest in absolute potency, is comparable to the N-benzylidene analog QB, and serves as a starting point for potency optimization through C6/C7 derivatization [3].

MAO-B Inhibition IC50 Comparison SAR Analysis

MAO-B Selectivity: Isoform Preference Over MAO-A Compared to C7-Substituted Derivatives

1-Amino-3,4-dihydro-2(1H)-quinolinone is annotated as selective for MAO-B over MAO-A in the BRENDA enzyme database [1]. While a precise selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) for this specific compound has not been published in the primary literature, the broader quinolinone class establishes that C7-substituted derivatives can achieve selectivity indices up to 2750-fold for MAO-B over MAO-A [2]. Specifically, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone exhibits an IC₅₀ of 2.9 nM for MAO-B with 2750-fold selectivity over MAO-A [2]. By contrast, the C7-hydroxy analog (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is a weak MAO-A inhibitor (IC₅₀ = 183 µM) with no effect on MAO-B [3], demonstrating that both the N1-amino group and the C7 substitution pattern critically determine isoform selectivity.

MAO Isoform Selectivity MAO-B Specificity Therapeutic Selectivity

Positional Isomer Differentiation: 1-Amino (MAO-B) vs. 3-Amino (KAT II) Target Engagement

Relocating the amino substituent from the N1 position to the C3 position of the 3,4-dihydroquinolin-2(1H)-one scaffold fundamentally redirects biological target engagement. 1-Amino-3,4-dihydro-2(1H)-quinolinone inhibits MAO-B competitively and reversibly [1], whereas (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (PF-04859989) is a brain-penetrant, irreversible inhibitor of kynurenine amino transferase II (KAT II) with an IC₅₀ of 23 nM for human KAT II and approximately 1000-fold selectivity over KAT I, III, and IV [2]. This positional isomer pair demonstrates that the amino group location on the quinolinone core serves as a binary molecular switch determining whether the compound engages MAO-B or KAT II, with implications for entirely distinct therapeutic applications (Parkinson's disease vs. schizophrenia/cognitive disorders) [1][2].

Positional Isomerism Target Selectivity KAT II vs MAO-B

Scaffold Baseline for C7-Derivatization SAR: Unsubstituted Core vs. Optimized C7-Analogs

1-Amino-3,4-dihydro-2(1H)-quinolinone represents the minimal pharmacophoric core for the quinolinone class of MAO-B inhibitors. Its MAO-B IC₅₀ of 0.06 mM serves as the baseline from which C6 and C7 functionalization can improve potency by more than four orders of magnitude [1][2]. The most potent C7-substituted analog reported to date, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an IC₅₀ of 2.9 nM against recombinant human MAO-B, representing an approximately 20,000-fold improvement in potency relative to the unsubstituted N1-amino core [2]. The 2017 SAR expansion study further documented that C6/C7-substituted quinolinones achieve MAO-B selectivity indices ranging from 99 to 40,000-fold, with the most potent compound (3a) displaying an IC₅₀ of 0.0014 µM (1.4 nM) [3]. This dramatic potency range, all emanating from the same core scaffold, underscores the value of the unsubstituted compound as an essential reference standard and synthetic starting material for any quinolinone-based MAO-B inhibitor development program [2][3].

Structure-Activity Relationship Quinolinone SAR Potency Optimization

Validated Application Scenarios for 1-Amino-3,4-dihydro-2(1H)-quinolinone Based on Quantitative Evidence


Reversible MAO-B Probe Development for Parkinson's Disease Research

The competitive, reversible MAO-B inhibition mechanism of 1-amino-3,4-dihydro-2(1H)-quinolinone, established through direct kinetic comparison with non-competitive irreversible analogs QB, PCN, and MG [1], positions this compound as a mechanistically clean starting scaffold for developing reversible MAO-B probes. Unlike the clinically used irreversible inhibitor pargyline (IC₅₀ = 0.00272 mM), the target compound (IC₅₀ = 0.06 mM) provides a reversible binding profile that avoids permanent enzyme inactivation—a property highly desirable for investigating MAO-B function in Parkinson's disease models where transient, titratable inhibition is preferred over irreversible blockade [2].

Baseline Reference Standard in Quinolinone SAR Optimization Campaigns

The 1-amino unsubstituted core serves as an essential potency baseline (IC₅₀ = 60 µM) against which all C6- and C7-substituted derivatives are compared. The Meiring 2013 and 2017 studies demonstrate that C7-substitution can improve MAO-B potency to as low as 1.4–2.9 nM—a 20,000-fold enhancement [3][4]. Every medicinal chemistry team engaged in quinolinone-based MAO-B inhibitor optimization must procure this unsubstituted compound as a reference standard to validate assay conditions and to ensure that observed potency improvements are attributable to specific structural modifications rather than batch-to-batch variability in the core scaffold [3][4].

Positional Isomer Control in Target-Specific Drug Discovery

The diametrically opposed pharmacological profiles of the 1-amino isomer (MAO-B inhibitor; IC₅₀ = 0.06 mM) and the 3-amino isomer PF-04859989 (KAT II inhibitor; IC₅₀ = 23 nM) provide a compelling case for using 1-amino-3,4-dihydro-2(1H)-quinolinone as a specificity control in target deconvolution studies [2][5]. Any research program investigating quinolinone-based CNS agents must include both positional isomers to definitively attribute biological activity to MAO-B versus KAT II engagement, thereby avoiding erroneous target annotation that could derail lead optimization campaigns [2][5].

Synthetic Intermediate for C7-Functionalized Quinolinone Libraries

The N1-amino-3,4-dihydro-2(1H)-quinolinone scaffold is amenable to further C7 functionalization via well-established synthetic routes, enabling the generation of focused quinolinone libraries with MAO-B potency spanning the millimolar to sub-nanomolar range [4]. The documented SAR trajectory—from 60 µM (unsubstituted) to 2.9 nM (C7-(3-bromobenzyloxy))—demonstrates that this core scaffold is a productive starting point for library synthesis, with each C7 modification producing measurable and interpretable shifts in potency and selectivity [3][4]. Procurement of high-purity 1-amino-3,4-dihydro-2(1H)-quinolinone (≥97% purity per vendor specifications) ensures reproducible library synthesis and minimizes side-product formation during subsequent derivatization .

Quote Request

Request a Quote for 1-amino-3,4-dihydro-2(1H)-Quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.